CD73 Affinity: Pyridin-2-ylmethyl Analog vs. Unsubstituted Core and N3-Benzyl Derivatives
The target compound 1105192-08-2 itself does not have a published Ki; however, a structurally proximal analog—[1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione] (BDBM50523526 / CHEMBL3606064)—demonstrates potent CD73 inhibition with a Ki of 4.5 nM against human CD73 in MDA-MB-231 cell membranes and 5.3 nM against recombinant human CD73 [1]. For comparison, the unsubstituted pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 37538-68-4) shows no reported CD73 activity, and N3-benzyl derivatives (e.g., 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione) are primarily reported as CDK inhibitors rather than CD73 ligands . This suggests the pyridin-2-ylmethyl moiety, when present at N3, contributes significantly to CD73 engagement.
| Evidence Dimension | CD73 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | No direct data for 1105192-08-2; closest analog Ki = 4.5–5.3 nM |
| Comparator Or Baseline | Unsubstituted pyrido[3,2-d]pyrimidine-2,4-dione (no CD73 activity reported); 3-(4-methylbenzyl) analog (reported as CDK inhibitor, not CD73) |
| Quantified Difference | Qualitative difference: CD73 activity appears conferred by N3-pyridyl substitution |
| Conditions | Recombinant human CD73 and human MDA-MB-231 cell membrane assays |
Why This Matters
For CD73-targeted programs, this substitution pattern is critical; procuring the wrong N3-substituted analog will result in loss of CD73 binding and may redirect activity toward undesired kinase targets.
- [1] BindingDB. BDBM50523526 (CHEMBL3606064): Ki=4.5 nM (human CD73, MDA-MB-231 membranes); Ki=5.3 nM (recombinant human CD73). View Source
